![molecular formula C18H23N3OS B4887058 N-(4-isopropylphenyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinamine](/img/structure/B4887058.png)
N-(4-isopropylphenyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylphenyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinamine, commonly known as ITI-214, is a small molecule drug candidate that has shown potential in treating various diseases. The compound belongs to the class of phosphodiesterase 1 (PDE1) inhibitors and has been found to have several biochemical and physiological effects.
Mecanismo De Acción
ITI-214 works by inhibiting the activity of N-(4-isopropylphenyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinamine, an enzyme that is involved in the regulation of intracellular signaling pathways. By inhibiting this compound, ITI-214 increases the levels of cyclic nucleotides, which are important signaling molecules in the body. This, in turn, leads to the activation of various signaling pathways that are involved in the regulation of cellular processes such as inflammation, neuroprotection, and synaptic plasticity.
Biochemical and Physiological Effects
ITI-214 has been found to have several biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. ITI-214 has also been found to enhance neuroprotection by increasing the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons. Additionally, ITI-214 has been shown to improve cognitive function by enhancing synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of ITI-214 is that it has a high degree of selectivity for N-(4-isopropylphenyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinamine, which reduces the risk of off-target effects. Additionally, ITI-214 has been found to be well-tolerated in preclinical studies, with no significant adverse effects reported. However, one limitation of ITI-214 is that it has a relatively short half-life, which may limit its efficacy in some applications.
Direcciones Futuras
There are several future directions for the development of ITI-214. One potential application is in the treatment of Alzheimer's disease, where ITI-214 has shown promise in reducing inflammation and improving cognitive function. Another potential application is in the treatment of Parkinson's disease, where ITI-214 has been found to enhance neuroprotection and reduce motor deficits. Additionally, ITI-214 may have applications in the treatment of multiple sclerosis, where it has been found to reduce inflammation and enhance remyelination. Further research is needed to fully understand the potential of ITI-214 in these and other applications.
Conclusion
ITI-214 is a promising small molecule drug candidate that has shown potential in treating various diseases. The compound works by inhibiting the activity of N-(4-isopropylphenyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinamine and has been found to have several biochemical and physiological effects. ITI-214 has been extensively studied in preclinical models and has shown promise in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. While there are some limitations to the compound, there are several future directions for the development of ITI-214. Further research is needed to fully understand the potential of ITI-214 in these and other applications.
Métodos De Síntesis
ITI-214 can be synthesized using a multistep process that involves the reaction of 4-isopropylphenyl hydrazine with 1,3-thiazol-4-carbonyl chloride to form the intermediate compound. The intermediate compound is then reacted with piperidine to form the final product, ITI-214. The synthesis method has been optimized to produce a high yield of pure ITI-214.
Aplicaciones Científicas De Investigación
ITI-214 has been extensively studied in preclinical models for its potential therapeutic applications. The compound has shown promise in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. ITI-214 has also been studied for its potential to improve cognitive function, reduce inflammation, and enhance neuroprotection.
Propiedades
IUPAC Name |
[3-(4-propan-2-ylanilino)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-13(2)14-5-7-15(8-6-14)20-16-4-3-9-21(10-16)18(22)17-11-23-12-19-17/h5-8,11-13,16,20H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOJWDDPQOCIRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49818044 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.